2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including dichlorobenzene, imidazo[1,2-a]pyridine, and sulfonamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it can be inferred that it might interact with its targets (like cdks, calcium channels, or gaba a receptors) and modulate their activity, leading to changes in cellular processes such as cell cycle progression, neuronal excitability, or neurotransmission .
Biochemical Pathways
Given its potential targets, it can be inferred that it might affect pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on its potential targets, it can be inferred that it might lead to changes in cell cycle progression, neuronal excitability, or neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with a sulfonamide precursor under suitable conditions, often using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the imidazo[1,2-a]pyridine moiety.
8-methylimidazo[1,2-a]pyridine: Lacks the dichlorobenzenesulfonamide moiety.
Uniqueness
2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyridine and dichlorobenzenesulfonamide moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dichloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c1-10-3-2-6-20-9-12(19-15(10)20)8-18-23(21,22)14-7-11(16)4-5-13(14)17/h2-7,9,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOYGUCFQFOPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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